N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and a furan-2-carboxamide moiety at position 2. The compound’s design aligns with medicinal chemistry strategies to optimize steric bulk and electronic effects via aromatic substituents, which may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-6-12(2)8-13(7-11)21-17(14-9-24-10-15(14)20-21)19-18(22)16-4-3-5-23-16/h3-8H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCLBDUACOUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxins such as 4-nonylphenol. The following table summarizes the effects observed:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7e) | 28.3 ± 2.04 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
This data suggests that the compound can effectively protect cells from oxidative damage, highlighting its potential as an antioxidant agent .
Anticancer Activity
The anticancer properties of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide have been explored through various studies. Notably, it has shown efficacy against cancer cell lines such as TK-10 and HT-29. Research indicates that certain derivatives can inhibit cell proliferation by modulating signaling pathways related to cell growth and apoptosis .
Case Study: In Vitro Assays
In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against cancerous versus normal cells. The findings suggest a promising therapeutic index for future clinical applications .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole compounds are recognized for their anti-inflammatory properties as well. Studies have shown that these compounds can inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting their potential utility in treating conditions characterized by excessive inflammation .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress and damage |
| Anticancer | Inhibits proliferation of cancer cells; potential for therapeutic use |
| Anti-inflammatory | Reduces inflammation by inhibiting specific enzymes |
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are positional isomers or derivatives of the thieno-pyrazole scaffold. Below is a detailed comparison based on available evidence:
Key Structural Analog: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2)
- Substituent Positional Variance: The primary distinction lies in the substitution pattern of the phenyl ring. The target compound has 3,5-dimethylphenyl, whereas the analog (CAS 958984-08-2) features a 2,3-dimethylphenyl group.
- The 3,5-dimethyl variant may exhibit divergent activity due to enhanced symmetry and reduced steric clash with ortho-substituents .
Physicochemical Properties :
Property Target Compound (3,5-dimethyl) CAS 958984-08-2 (2,3-dimethyl) Molecular Weight (g/mol) ~381.45 (calculated) 381.45 (reported) LogP (Predicted) ~3.2 ~3.1 Hydrogen Bond Acceptors 4 4 Aromatic Substituents 3,5-dimethylphenyl 2,3-dimethylphenyl
Comparison with Thiazole-Based Analogs
describes thiazole-containing compounds (e.g., thiazol-5-ylmethyl carbamates) with distinct heterocyclic cores. Such differences highlight divergent applications: thiazole derivatives often target viral proteases or kinases, while thieno-pyrazoles may favor central nervous system targets due to enhanced blood-brain barrier permeability .
Key Differentiators :
Metabolic Stability : The furan-2-carboxamide moiety may confer resistance to oxidative metabolism compared to thiazole-based esters in , which are prone to hydrolysis .
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of 348.44 g/mol. The presence of the furan and carboxamide groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 348.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert effects through:
- Antioxidant Properties : Studies have shown that thieno[3,4-c]pyrazole derivatives can act as antioxidants, protecting cells from oxidative stress. This is particularly relevant in models of toxicity where oxidative damage is a concern .
- Anti-inflammatory Activity : Compounds in this class have been evaluated for their anti-inflammatory effects, potentially modulating inflammatory pathways by inhibiting key enzymes involved in inflammation .
- Anticancer Potential : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
-
Antioxidant Activity in Aquatic Models : A study investigated the effects of thieno[3,4-c]pyrazole compounds on the red blood cells of Clarias gariepinus exposed to 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations when treated with the compound, highlighting its potential as an antioxidant agent against environmental toxins .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonyl phenol 40.3 ± 4.87 4-Nonylphenol + Thieno Compound 12 ± 1.03 - Anticancer Activity : Another study focused on the synthesis and biological evaluation of various thieno[3,4-c]pyrazole derivatives for their anticancer properties. The compounds demonstrated varying degrees of inhibition against different cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific targets .
Q & A
Q. What are the key synthetic pathways and optimization strategies for this compound?
The synthesis involves multi-step reactions, starting with functionalization of the thieno[3,4-c]pyrazole core. Critical steps include:
- Cyclocondensation : Formation of the thienopyrazole ring using thiosemicarbazide derivatives under reflux conditions with acetic acid .
- Amide coupling : Reaction of the pyrazole intermediate with furan-2-carboxylic acid derivatives, typically using coupling agents like EDC/HOBt in dichloromethane .
- Purification : Chromatography (e.g., silica gel column) is essential for isolating the final product with >95% purity. Reaction temperature (60–90°C) and solvent choice (DMF or THF) significantly impact yield .
Q. How is this compound characterized to confirm structural integrity?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the thienopyrazole core and furan-2-carboxamide group .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₂₀N₄O₂S) and isotopic patterns .
- HPLC : Monitors purity (>95%) and detects byproducts from incomplete reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Functional group analysis : The 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the furan-2-carboxamide moiety may engage in hydrogen bonding with targets .
- SAR studies : Derivatives with electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring show increased anti-inflammatory activity in vitro, whereas bulkier groups reduce solubility .
- Methodology : Systematic substitution at the pyrazole N-2 position followed by in vitro assays (e.g., COX-2 inhibition) can elucidate activity trends .
Q. What mechanistic insights exist for its interaction with biological targets?
- Target hypothesis : Preliminary studies suggest affinity for kinase domains (e.g., JAK2) due to the pyrazole core’s ability to mimic ATP’s adenine .
- Experimental validation : Use fluorescence polarization assays to measure binding affinity (IC₅₀) and molecular docking simulations to predict binding poses .
- Data contradictions : Discrepancies in reported IC₅₀ values (e.g., 0.5–5 µM across studies) may arise from assay conditions (e.g., ATP concentration variations) .
Q. How can conflicting data on its stability and reactivity be resolved?
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS. The furan ring is prone to oxidation, requiring inert storage conditions .
- Reactivity profiling : Test susceptibility to nucleophilic attack (e.g., using glutathione) to assess metabolic stability .
- Statistical approaches : Apply multivariate analysis to reconcile divergent literature data on hydrolysis rates .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or micronization to improve aqueous solubility (<10 µg/mL in PBS) .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- In vivo validation : Conduct pharmacokinetic studies in rodent models, measuring AUC and half-life after oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
